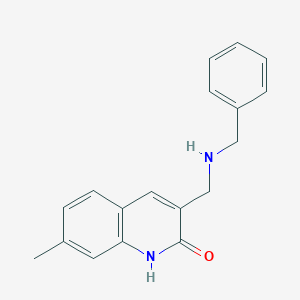

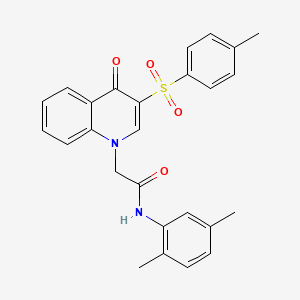

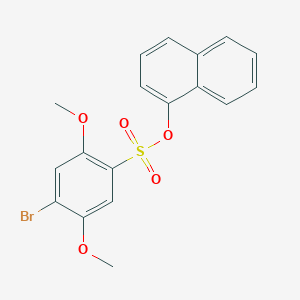

![molecular formula C21H21NO4 B2527214 N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890614-54-7](/img/structure/B2527214.png)

N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various furan-2-carboxamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product percentages . Another study reported the synthesis of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, which underwent acid-catalyzed transformations resulting in furan ring opening and the formation of new heterocyclic systems . Additionally, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides was described, starting from ethyl naphtha[2,1-b]furan-2-carboxylate and proceeding through several steps including the formation of Schiff bases and reaction with chloro acetyl chloride .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. NMR, IR, and MS data were used to assign the structures of the synthesized compounds in the study of transformations of 3-amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides . In another study, the molecular and solid-state structure of a nitro furan derivative was investigated using X-ray powder diffraction (XRPD) and density functional theory (DFT), revealing a triclinic space group and providing detailed geometric parameters .

Chemical Reactions Analysis

The chemical reactivity of furan-2-carboxamide derivatives was explored in the context of their potential biological activities. The anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues were investigated, showing significant efficacy against drug-resistant bacteria, with computational docking studies and molecular dynamics simulations supporting the observed activities . The acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides demonstrated the chemical reactivity of the furan ring under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives were inferred from their synthesis and structural characterization. High yields and purity of the synthesized compounds suggest a lack of side reactions and byproducts, indicating stable chemical properties . The solid-state structure analysis provided insights into the intermolecular interactions and packing of the molecules in the crystal lattice, which are important for understanding the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Anti-bacterial Activities

One study highlights the synthesis of functionalized furan-2-carboxamides, demonstrating significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These findings underscore the potential of furan-2-carboxamide derivatives in developing new antibacterial agents, particularly against NDM-positive bacteria A. baumannii, offering a promising route for combating antibiotic resistance (A. Siddiqa et al., 2022).

Antiprotozoal Agents

Another research area explores novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showcasing their strong DNA affinity and potent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum. This suggests their potential as effective antiprotozoal agents, providing a new avenue for therapeutic intervention against protozoal infections (M. Ismail et al., 2004).

Anti-Tobacco Mosaic Virus (TMV) Activities

Research on furan-2-carboxylic acids from the roots and leaves of Nicotiana tabacum has identified compounds with high anti-TMV activity. These compounds exhibit inhibition rates comparable to positive controls, suggesting their potential as bioactive agents for TMV management (Yu-Ping Wu et al., 2018) and (Guangyong Yang et al., 2016).

Antimicrobial and Antioxidant Activity

The synthesis and investigation of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides have shown promising antimicrobial and antioxidant activities. This highlights the potential application of furan-2-carboxamide derivatives in developing new antimicrobial and antioxidant compounds (K. Devi et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-24-19-7-5-4-6-18(19)22-21(23)20-13-12-17(26-20)14-25-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELCYWQRPVWFNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

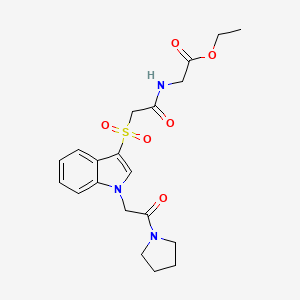

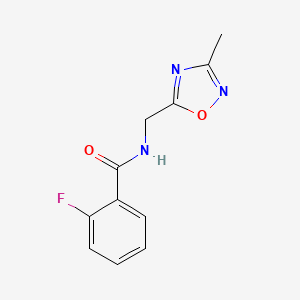

![8-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527135.png)

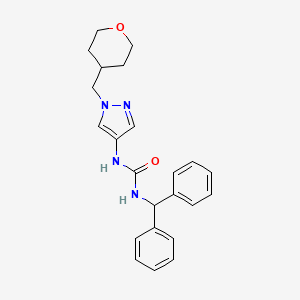

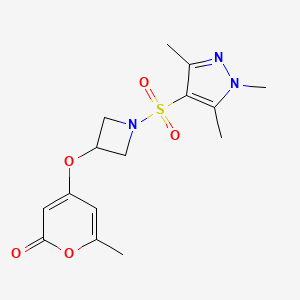

![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)

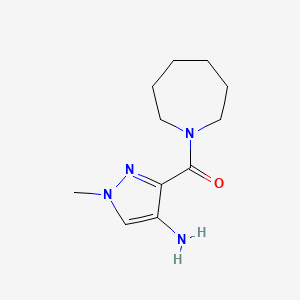

![4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2527148.png)